1H-Pyrrole-3-acetonitrile
Overview
Description
1H-Pyrrole-3-acetonitrile is a heterocyclic organic compound that features a pyrrole ring with an acetonitrile group attached at the third position. Pyrroles are a class of aromatic heterocycles that are widely studied due to their presence in many natural products and pharmaceuticals. The acetonitrile group adds a nitrile functionality, making this compound versatile for various chemical reactions and applications.
Mechanism of Action
Target of Action
1H-Pyrrole-3-acetonitrile and its derivatives have been found to act as potential STING agonists . The STING (Stimulator of Interferon Genes) pathway plays a crucial role in the innate immune response and has been identified as a promising target for the treatment of various cancers and infectious diseases .
Biochemical Analysis
Biochemical Properties
Pyrrole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrrole derivatives have shown potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors
Cellular Effects
Similar compounds, such as pyrrole derivatives, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrrole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of different dosages of 1H-Pyrrole-3-acetonitrile in animal models have not been studied yet. Similar compounds have shown varying effects at different dosages
Metabolic Pathways
Indole derivatives, which are structurally similar to pyrroles, are known to be involved in various metabolic pathways
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-acetonitrile can be synthesized through various methods. One common approach involves the reaction of pyrrole with acetonitrile in the presence of a base. Another method includes the cyclization of appropriate precursors under specific conditions to form the pyrrole ring with the nitrile group at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid, while reduction can produce pyrrole-3-ethylamine .
Scientific Research Applications
1H-Pyrrole-3-acetonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1H-Pyrrole-2-acetonitrile: Similar structure but with the nitrile group at the second position.
1H-Indole-3-acetonitrile: Contains an indole ring instead of a pyrrole ring.
3-Cyanopyrrole: Another nitrile-substituted pyrrole but with different substitution patterns
Uniqueness: 1H-Pyrrole-3-acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the nitrile group at the third position of the pyrrole ring provides distinct chemical properties compared to other similar compounds .
Properties
IUPAC Name |
2-(1H-pyrrol-3-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-3-1-6-2-4-8-5-6/h2,4-5,8H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLJCGFPGZAJQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630937 | |
Record name | (1H-Pyrrol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184921-46-8 | |
Record name | (1H-Pyrrol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrrol-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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